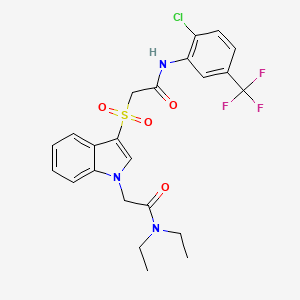

![molecular formula C22H21N3OS B2648822 N-苯乙基-2-(6-(对甲苯基)咪唑并[2,1-b]噻唑-3-基)乙酰胺 CAS No. 897463-93-3](/img/structure/B2648822.png)

N-苯乙基-2-(6-(对甲苯基)咪唑并[2,1-b]噻唑-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-phenethyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide” is a small molecule compound. It is a derivative of imidazo[2,1-b]thiazole, a fused bicyclic heterocycle . This compound has been explored for its anticancer properties .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been achieved through a highly efficient catalyst-free microwave-assisted procedure . This method provides rapid access to functionalized imidazo[2,1-b]thiazoles from 2-aminobenzothiazole . The synthetic strategy possesses desirable features, including high product purity, accessible starting materials, broad substrate scope, scalability, and transformability .

Molecular Structure Analysis

The molecular structure of “N-phenethyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide” is complex. It includes a phenethyl group, a p-tolyl group, and an imidazo[2,1-b]thiazol-3-yl group. The exact structure can be determined using techniques such as NMR .

科学研究应用

Antimicrobial Activity

The compound has been found to have antimicrobial activity. It has been synthesized using microwave activation and tested against Staphylococcus aureus, Klebsiella, and Candida albicans microorganisms . This suggests that it could be used in the development of new antimicrobial drugs .

Anticancer Activity

The compound has shown potential as an anticancer agent. It has been tested against human liver cancer Hep G2 cell line, two parental melanoma cell lines (human melanoma cell line, A375C and mouse melanoma cell line, A375C) . The presence of sulfonamide in combination with methoxy substitution enhanced DNA fragmentation and thereby acting as effective derivative for Hepatocellular carcinoma .

Radiosensitization

The compound has been studied as a potential radiosensitizer. Radiosensitizers are agents that make tumor cells more sensitive to radiation therapy. The active molecules are tested for radiosensitizing activity over Hep G2 cell line at 4 Gy, with the comet formed at 0.054 μM .

Synthesis of Derivatives

The compound can be used as a starting material for the synthesis of various derivatives. These derivatives can have different properties and potential applications, expanding the range of uses for the original compound .

Drug Development

Due to its various biological activities, the compound could be used in the development of new drugs. Its anticancer and antimicrobial activities, in particular, suggest that it could be used to develop new treatments for these conditions .

Research Tool

The compound can be used as a research tool in the study of various biological processes. For example, its anticancer activity could be used to study the mechanisms of cancer cell death .

未来方向

属性

IUPAC Name |

2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3OS/c1-16-7-9-18(10-8-16)20-14-25-19(15-27-22(25)24-20)13-21(26)23-12-11-17-5-3-2-4-6-17/h2-10,14-15H,11-13H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQOKTSGBYPAKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenethyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

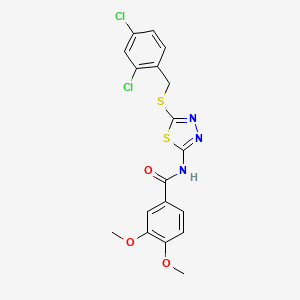

![N-(4-ethylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2648740.png)

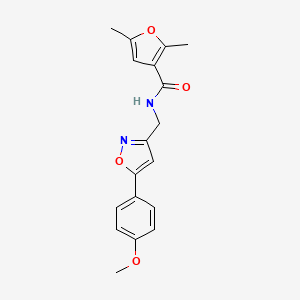

![ethyl 4-({(2Z)-8-methoxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2648742.png)

![Tert-butyl 2-((2-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2648746.png)

![(2E)-2-[[(4-methoxyphenyl)methylamino]methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2648748.png)

![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2648750.png)

![Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2648752.png)

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-ethoxyphenyl)methyl]propanamide](/img/structure/B2648754.png)

![2,2,2-trifluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]acetamide](/img/structure/B2648755.png)

![(1R,2S,9S,10S,11R,14S,15S,18S,23R,24S)-10,17-Dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-one](/img/structure/B2648759.png)

![N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2648761.png)